Strategic Application of[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Modern Drug Discovery: Synthesis, Properties, and Sourcing
Strategic Application of[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol in Modern Drug Discovery: Synthesis, Properties, and Sourcing
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated heterocycles is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol (CAS: 265643-98-9) has emerged as a highly versatile, privileged building block[1]. By combining the bioisosteric potential of the 1,2,4-triazole core with the metabolic shielding of a 2,2-difluoroethyl moiety, this compound serves as a critical intermediate for synthesizing advanced Active Pharmaceutical Ingredients (APIs) and next-generation agrochemicals[2],[3].
This technical guide provides an in-depth analysis of its physicochemical properties, commercial sourcing landscape, and field-validated synthetic protocols designed for scale-up and high-throughput diversification.
Structural Rationale & Physicochemical Profiling
The architectural design of[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol is not arbitrary; it is rooted in strict structure-activity relationship (SAR) logic:
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The 1,2,4-Triazole Core: Acts as a robust bioisostere for amides, esters, and carboxylic acids. It provides multiple hydrogen-bond acceptors, enhancing target binding affinity while maintaining a low molecular weight profile.
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The 2,2-Difluoroethyl Moiety: The substitution of a standard ethyl group with a difluoroethyl chain introduces profound electronic and steric effects. Fluorine's high electronegativity withdraws electron density from the triazole ring, lowering its pKa and reducing the risk of hERG toxicity (often associated with highly basic amines). Furthermore, the CF2 group sterically and electronically shields the adjacent carbon, effectively blocking Cytochrome P450 (CYP450)-mediated aliphatic oxidation.
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The C5-Hydroxymethyl Handle: Provides a highly reactive, divergent synthetic handle that can be oxidized to an aldehyde, converted to a halide leaving group, or utilized in Mitsunobu etherifications.
Quantitative Data Summary
| Property | Value |
| Chemical Name | [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol |
| CAS Registry Number | 265643-98-9 |
| Molecular Formula | C5H7F2N3O |
| Molecular Weight | 163.13 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area (TPSA) | ~50.5 Ų |
| Physical State | Solid / Powder |
Commercial Landscape & Sourcing
Consistent sourcing of high-purity building blocks is critical to maintaining reproducibility in SAR campaigns. CAS 265643-98-9 is commercially available from several specialized chemical vendors, typically offered at >95% purity validated via NMR and LC-MS[4].
Primary Suppliers:
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ChemScene: Product Code CS-0237831
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Bidepharm: Standard catalog availability[4]
Synthetic Utility & Core Methodologies
As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps—they must be self-validating systems . The following methodologies detail the divergent functionalization of the hydroxymethyl group.
Divergent synthetic applications of the triazole methanol building block.
Protocol 3.1: Synthesis of 5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole Hydrochloride
Objective: Convert the stable alcohol into a highly reactive electrophile for SN2 couplings. The resulting hydrochloride salt (CAS: 1803609-83-7) is a widely utilized commercial intermediate[8],[9].
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Setup: Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Dissolve 1.0 g (6.13 mmol) of the starting methanol in 15 mL of anhydrous dichloromethane (DCM).
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Causality: Anhydrous DCM prevents the premature hydrolysis of the chlorinating agent, ensuring high atom economy.
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Activation: Cool the solution to 0 °C using an ice-water bath. Slowly add thionyl chloride ( SOCl2 , 0.67 mL, 9.20 mmol, 1.5 eq) dropwise over 10 minutes.
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Causality: The reaction is highly exothermic and releases HCl and SO2 gases. Controlled addition at 0 °C mitigates the risk of thermal degradation and side-product formation.
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Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.
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Self-Validating Step: To confirm completion, withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. The presence of the methyl ether derivative (formed by the reaction of the highly reactive chloromethyl intermediate with methanol) validates successful conversion.
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Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2 .
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Causality: The basic nature of the triazole ring ensures that the product is isolated directly as the hydrochloride salt. This salt form is significantly more stable for long-term storage than the free base (CAS: 1468462-11-4), which is prone to intermolecular alkylation (polymerization)[9],.
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Protocol 3.2: Controlled Oxidation to 1-(2,2-difluoroethyl)-1H-1,2,4-triazole-5-carbaldehyde
Objective: Generate an aldehyde intermediate for reductive amination to build complex secondary or tertiary amine libraries[10].
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Setup: 50 mL flask under an argon atmosphere.
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Dissolution: Dissolve 1.0 g (6.13 mmol) of the starting methanol in 20 mL of anhydrous DCM. Cool to 0 °C.
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Oxidation: Add Dess-Martin Periodinane (DMP, 3.12 g, 7.36 mmol, 1.2 eq) in small portions.
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Causality: DMP is selected over harsher oxidants (e.g., Jones reagent or KMnO4 ) because it selectively halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
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Propagation: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
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Quenching (Critical Step): Once the starting material is consumed, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 . Stir vigorously for 15 minutes.
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Causality: Na2S2O3 reduces the unreacted hypervalent iodine species to water-soluble iodinane byproducts. NaHCO3 neutralizes the acetic acid generated during the reaction, which is crucial because the resulting heteroaryl aldehyde is highly sensitive to acidic degradation.
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Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry the combined organics over anhydrous Na2SO4 , filter, and concentrate.
Medicinal Chemistry Applications & Pharmacokinetic Impact
The integration of the 2,2-difluoroethyl group is a masterclass in pharmacokinetic optimization. Unsubstituted ethyl groups on heteroaromatics are classic metabolic liabilities, rapidly undergoing ω -1 oxidation by hepatic CYP450 enzymes.
Pharmacokinetic rationale for incorporating the 2,2-difluoroethyl moiety.
By utilizing[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol as a starting material, drug developers can pre-install this metabolic shield. This strategy has been heavily utilized in the patent literature, notably in the development of novel antiparasitic combinations[2] and advanced agrochemical formulations like flupyradifurone analogs[3]. Furthermore, similar fluorinated heterocycles are currently being investigated in "next-in-class" oral GLP-1 receptor agonists to ensure sufficient oral bioavailability and prolonged half-life[11].
References
- Bayer Animal Health GmbH. "Antiparasitic combinations" (WO2016174052A1).
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Bayer CropScience AG. "Novel solid form of 4-[amino]furan-2(5h)-one" (EP2493881A1). Available at:
Sources
- 1. 265643-98-9|[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol|BLD Pharm [bldpharm.com]
- 2. WO2016174052A1 - Antiparasitic combinations - Google Patents [patents.google.com]
- 3. EP2493881A1 - Novel solid form of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5h)-one - Google Patents [patents.google.com]
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- 5. 215868-81-8|(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol|BLD Pharm [bldpharm.com]
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- 8. Page loading... [guidechem.com]
- 9. 265644-02-8|5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole hydrochloride|BLD Pharm [bldpharm.com]
- 10. WO2020123674A1 - Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same - Google Patents [patents.google.com]
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